4-nitro-N-(2-phenylethyl)benzamide
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Overview
Description
4-Nitro-N-(2-phenylethyl)benzamide is a chemical compound with the linear formula C15H14N2O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of benzamides, which includes this compound, can be achieved through the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringO=C(NCCC1=CC=CC=C1)C2=CC=C(N+=O)C=C2
. The InChI representation is 1S/C15H14N2O3/c18-15(13-6-8-14(9-7-13)17(19)20)16-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,18)
.
Scientific Research Applications
Crystal Structure Analysis
4-nitro-N-(2-phenylethyl)benzamide has been studied for its crystal structure. A study synthesized and characterized this compound using spectroscopy and elemental analysis. X-ray diffraction data revealed its crystallization in the orthorhombic space group, with specific unit cell dimensions and dihedral angles. The structure is stabilized by intermolecular N-H...O hydrogen bonds, forming a 3-dimensional network (Saeed, Hussain, & Flörke, 2008).
Corrosion Inhibition
Research has been conducted on the corrosion inhibition properties of N-Phenyl-benzamide derivatives, including this compound, on mild steel in acidic environments. These compounds showed significant corrosion inhibition efficiency, with various experimental and computational studies supporting these findings (Mishra et al., 2018).
Antimicrobial Properties
Several studies have synthesized and evaluated derivatives of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides, including structures similar to this compound, for their antibacterial and antifungal activities. These compounds demonstrated broad-spectrum activity against various microorganisms (Ertan et al., 2007).
Antiproliferative Activity
Compounds structurally related to this compound were synthesized and screened for their in vitro antibacterial and antifungal activities. Some derivatives showed potential as antiproliferative agents against various cancer cell lines, suggesting a possible role in cancer research (Kumar et al., 2012).
Synthesis of Novel Polymers
Studies have explored the use of derivatives of this compound in the synthesis of new polymers. These polymers, with molecular weights over 42,000 g/mol, demonstrate properties like high glass transition temperatures and solubility in common organic solvents, making them interesting for materials science applications (Lee & Kim, 2002).
Computational Studies
The vibrational frequencies and other physical properties of compounds like this compound have been studied computationally. These studies provide insights into their molecular structures and potential applications in fields like non-linear optics (Yohannan et al., 2009).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
4-nitro-N-(2-phenylethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-15(13-6-8-14(9-7-13)17(19)20)16-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTZNBFQWMQHKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30282135 |
Source
|
Record name | 4-nitro-N-(2-phenylethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30282135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62497-65-8 |
Source
|
Record name | NSC24666 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24666 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-nitro-N-(2-phenylethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30282135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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